
7-bromo-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-ethylbenzodiazole-5-carbonitrile is a heterocyclic organic compound that belongs to the benzodiazole family. It contains a benzene ring fused to a diazole ring, with a bromine atom at the 7th position, an ethyl group at the 1st position, and a carbonitrile group at the 5th position. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for 7-Bromo-1-ethylbenzodiazole-5-carbonitrile are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-ethylbenzodiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazole derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-ethylbenzodiazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-1-ethylbenzimidazole-5-carbonitrile
- 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl-
Comparison
Compared to similar compounds, 7-Bromo-1-ethylbenzodiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carbonitrile group make it particularly reactive in substitution and cyclization reactions, while its ethyl group enhances its lipophilicity and potential bioavailability.
Eigenschaften
Molekularformel |
C10H8BrN3 |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
7-bromo-1-ethylindazole-5-carbonitrile |
InChI |
InChI=1S/C10H8BrN3/c1-2-14-10-8(6-13-14)3-7(5-12)4-9(10)11/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
XNWFSBRMTILIMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2Br)C#N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


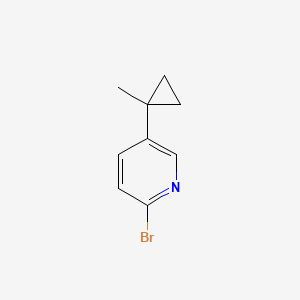
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
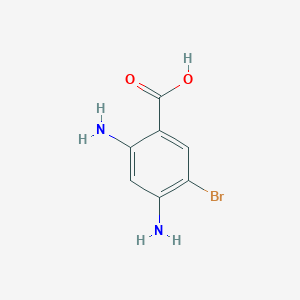
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
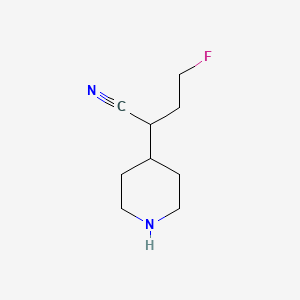
![(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14783588.png)
![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
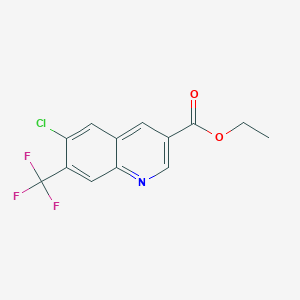
![Calcium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14783615.png)
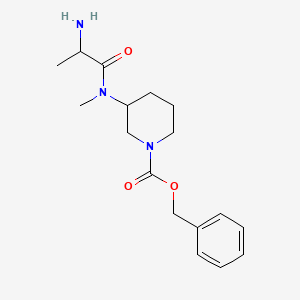
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)
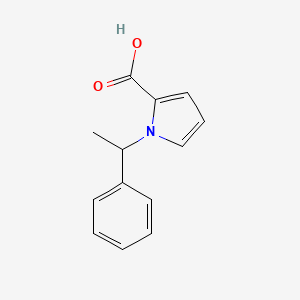
![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
